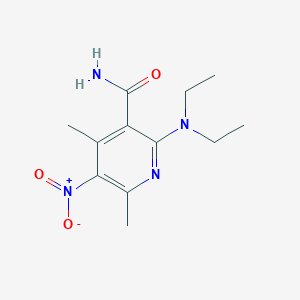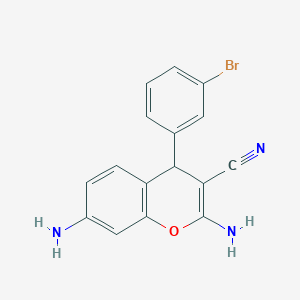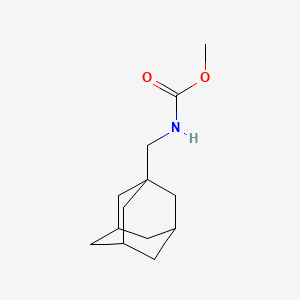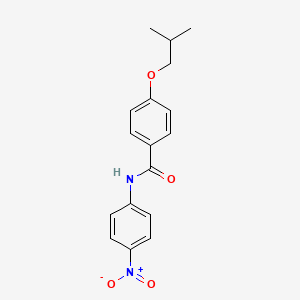![molecular formula C22H20ClNO3 B4962713 N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide, also known as ODM-201, is a nonsteroidal androgen receptor antagonist. It is a promising drug candidate for the treatment of prostate cancer, which is the most common cancer in men. ODM-201 has shown great potential in preclinical studies and clinical trials, and it has several advantages over other antiandrogens.
Mechanism of Action
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide works by binding to and blocking the androgen receptor, which is a protein that plays a critical role in the growth and survival of prostate cancer cells. By inhibiting androgen receptor signaling, N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide can slow down or even stop the growth of prostate cancer cells. Unlike other antiandrogens, N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide does not penetrate the blood-brain barrier, which reduces the risk of central nervous system side effects.
Biochemical and physiological effects:
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has been shown to have several biochemical and physiological effects in preclinical studies and clinical trials. It can decrease the levels of prostate-specific antigen, a biomarker for prostate cancer, and reduce the size of tumors in patients with advanced prostate cancer. N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide can also improve the quality of life and delay the progression of disease in patients with prostate cancer.
Advantages and Limitations for Lab Experiments
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has several advantages over other antiandrogens for lab experiments. It is highly potent and selective, which makes it a useful tool for studying androgen receptor signaling. N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide also has low toxicity and good pharmacokinetic properties, which allows for easy dosing and administration. However, one limitation of N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for the research and development of N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide. One area of interest is the use of N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome resistance. Another area of interest is the development of biomarkers that can predict response to N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide and identify patients who are most likely to benefit from treatment. Additionally, the use of N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide in other types of cancer, such as breast cancer or ovarian cancer, is also being explored.
Synthesis Methods
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the reaction between 2-chlorophenol and 2-chloroethylamine, which results in the formation of 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with 4'-methoxy-3-biphenylcarboxylic acid to produce N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has been extensively studied in preclinical and clinical settings for the treatment of prostate cancer. In preclinical studies, N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has shown potent and selective inhibition of androgen receptor signaling, which is a key driver of prostate cancer growth. In clinical trials, N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has demonstrated efficacy and safety in patients with advanced prostate cancer, including those who have previously received chemotherapy or other antiandrogen therapies.
properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-26-19-11-9-16(10-12-19)17-5-4-6-18(15-17)22(25)24-13-14-27-21-8-3-2-7-20(21)23/h2-12,15H,13-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKLYZUPWZKBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxybiphenyl-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)

![1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene](/img/structure/B4962697.png)

![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962704.png)
![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)
